

Technical Guide: Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

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Compound of Interest

Compound Name: Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

Cat. No.: B595391

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate** is limited in publicly available scientific literature. This guide has been compiled using information on closely related compounds and established principles of pyrimidine chemistry. The presented data, particularly quantitative values and experimental protocols, should be considered predictive and require experimental validation.

Core Properties

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a pyrimidine derivative with the chemical formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol. Its structure suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry.

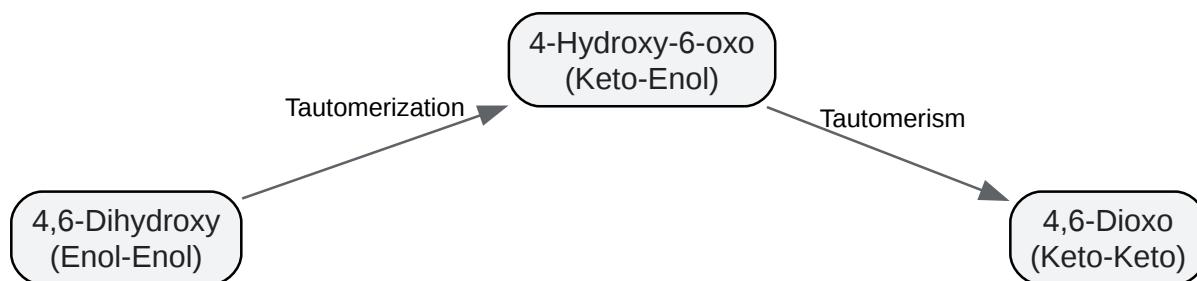
Physicochemical Properties

Quantitative experimental data for the physical properties of **Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate** are not readily available. The following table summarizes known identifiers and predicted properties.

Property	Value	Source/Comment
CAS Number	171096-32-5	
Molecular Formula	C ₇ H ₈ N ₂ O ₄	
Molecular Weight	184.15 g/mol	
IUPAC Name	methyl 2-(4-hydroxy-6-oxo-1,6-dihdropyrimidin-5-yl)acetate	Indicates keto-enol tautomerism
Melting Point	Not available	
Boiling Point	378.6 ± 37.0 °C (Predicted)	Predicted value, requires experimental confirmation.
Solubility	Not available	Expected to have some solubility in polar organic solvents like DMSO and DMF.
Flash Point	182.8 ± 26.5 °C (Predicted)	Predicted value, requires experimental confirmation.

Structural Features and Tautomerism

A key characteristic of the 4,6-dihydroxypyrimidine core is its existence in various tautomeric forms. The "dihydroxy" form is in equilibrium with "keto-enol" and "diketo" forms. The predominant tautomer can be influenced by the solvent, pH, and temperature. The IUPAC name, methyl 2-(4-hydroxy-6-oxo-1,6-dihdropyrimidin-5-yl)acetate, suggests that the keto-enol form is a significant contributor.



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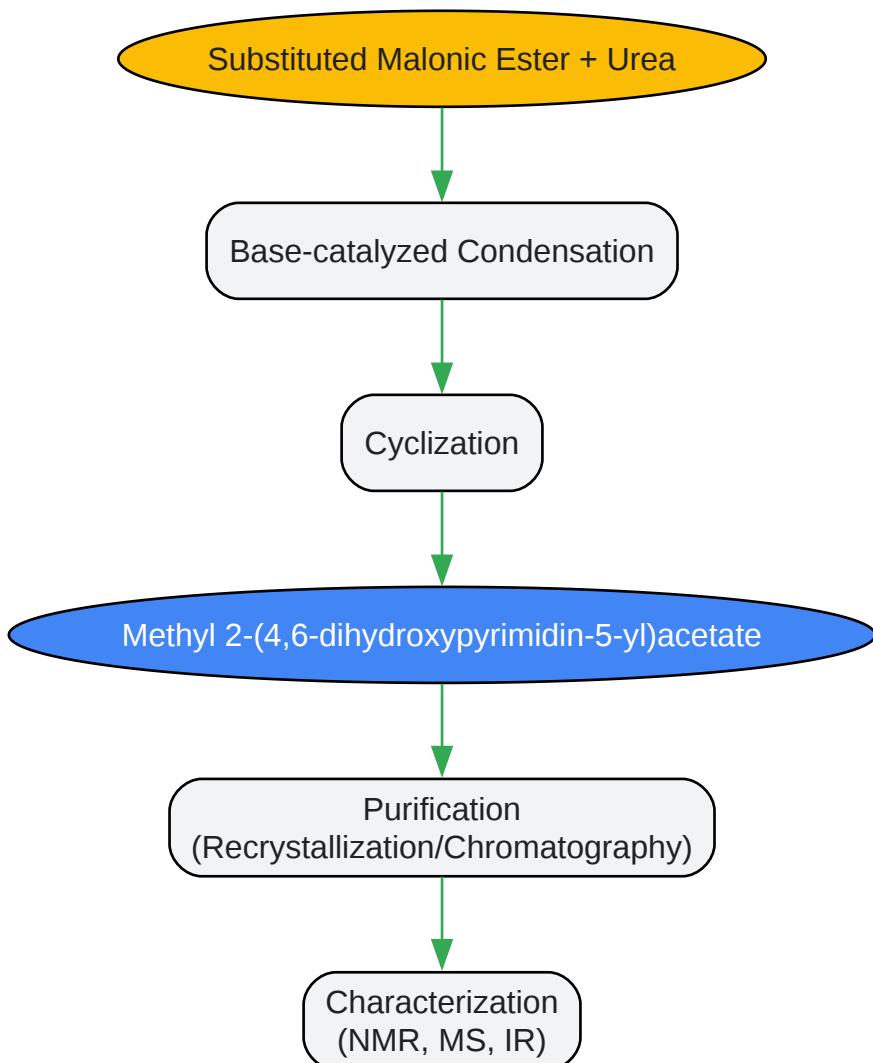
Keto-Enol Tautomerism of the Pyrimidine Ring

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate** is not available in the searched literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 5-substituted 4,6-dihydroxypyrimidines.

Proposed Synthesis

A common and effective method for synthesizing the 4,6-dihydroxypyrimidine core is the condensation of a malonic acid derivative with urea or a related compound. For the target molecule, a potential starting material would be a suitably substituted malonic ester.



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Proposed Synthesis Workflow

General Experimental Protocol (Hypothetical)

Materials:

- Diethyl 2-(methoxycarbonylmethyl)malonate
- Urea
- Sodium ethoxide
- Ethanol (anhydrous)
- Hydrochloric acid (concentrated)
- Diethyl ether

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Reactants: To the stirred solution, add diethyl 2-(methoxycarbonylmethyl)malonate, followed by urea.
- Condensation and Cyclization: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the crude product.
- Purification: Collect the precipitate by filtration, wash with cold water and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent

(e.g., ethanol/water mixture) or by column chromatography.

- Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR (^1H and ^{13}C), IR, and mass spectrometry.

Predicted Spectroscopic Data

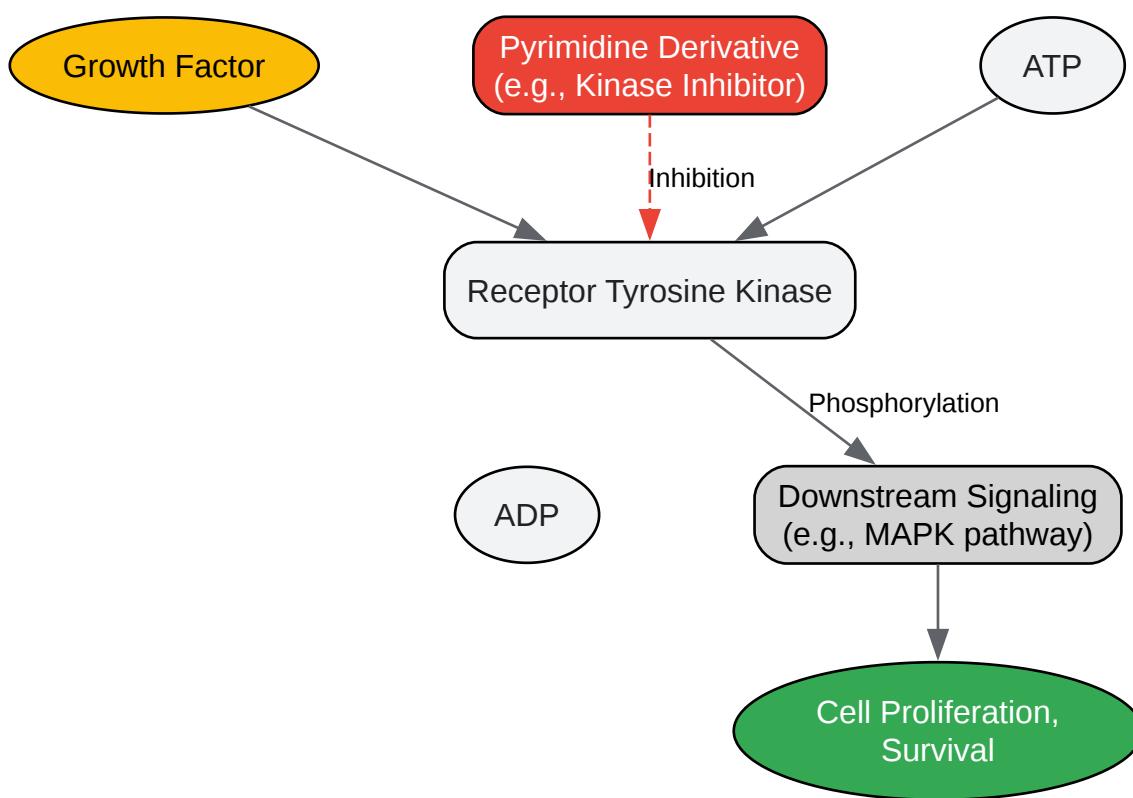
No experimental spectroscopic data for **Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate** was found. The following table provides predicted key signals based on its chemical structure.

Technique	Predicted Key Signals
^1H NMR	<ul style="list-style-type: none">- Singlet for the methyl ester protons (~3.7 ppm)- Singlet for the methylene protons of the acetate group (~3.5 ppm)- Broad singlets for the N-H and O-H protons (variable, depending on solvent and tautomeric form)- Singlet for the C2-H of the pyrimidine ring (if unsubstituted)
^{13}C NMR	<ul style="list-style-type: none">- Signal for the ester carbonyl carbon (~170 ppm)- Signals for the pyrimidine ring carbons (in the range of 150-170 ppm for carbons attached to nitrogen and oxygen)- Signal for the methylene carbon of the acetate group- Signal for the methyl ester carbon (~52 ppm)
IR (cm^{-1})	<ul style="list-style-type: none">- Broad O-H and N-H stretching bands (3200-3500 cm^{-1})- C=O stretching of the ester (~1735 cm^{-1})- C=O stretching of the pyrimidine ring (keto form, ~1650-1700 cm^{-1})- C=N and C=C stretching of the pyrimidine ring (1500-1600 cm^{-1})
Mass Spec (ESI+)	$[\text{M}+\text{H}]^+$ at m/z 185.05

Potential Biological Activities and Signaling Pathways

While no specific biological studies have been published for **Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate**, the pyrimidine scaffold is a well-known pharmacophore present in numerous bioactive compounds. Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.

The biological activity of pyrimidine derivatives is often attributed to their ability to interact with various enzymes and receptors. For instance, many pyrimidine-containing compounds act as kinase inhibitors by competing with ATP for the binding site on the enzyme.



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Generalized Kinase Inhibition Pathway

Given its structural features, **Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate** could potentially be investigated for its activity as an enzyme inhibitor or a receptor antagonist in various disease models. However, without experimental data, its biological role remains speculative.

Conclusion

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a summary of its known properties and predictive insights into its synthesis, characterization, and potential biological relevance based on the chemistry of related pyrimidine derivatives. It is imperative that the information presented herein is validated through rigorous experimental studies to fully elucidate the properties and potential applications of this compound.

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